2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole
CAS No.: 116549-26-9
Cat. No.: VC7326031
Molecular Formula: C13H7ClN2O3
Molecular Weight: 274.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116549-26-9 |
|---|---|
| Molecular Formula | C13H7ClN2O3 |
| Molecular Weight | 274.66 |
| IUPAC Name | 2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H |
| Standard InChI Key | SRXMJFBQNFKQLH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s structure consists of a benzoxazole core (a benzene ring fused to an oxazole ring) substituted with a 2-chlorophenyl group at position 2 and a nitro group at position 6. The IUPAC name, 2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 116549-26-9 |
| Molecular Formula | |
| Molecular Weight | 274.66 g/mol |
| InChI Key | SRXMJFBQNFKQLH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N+[O-] |
The nitro group at position 6 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The chlorine atom at the phenyl group’s ortho position further modulates electronic and steric properties .
Physicochemical Parameters
Limited solubility data are available, but analogues such as 6-nitro-1,3-benzoxazole exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The nitro and chlorine substituents likely reduce aqueous solubility, a common trait among nitroaromatics. Theoretical calculations predict a density of ~1.47 g/cm³, consistent with related benzoxazoles .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves cyclocondensation reactions. A common route starts with 2-aminophenol derivatives:
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Chlorination: 2-Aminophenol reacts with chlorinating agents (e.g., ) to form 2-chloro-5-nitrophenol.
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Cyclization: The intermediate undergoes cyclization with 2-chlorobenzaldehyde in the presence of acidic catalysts (e.g., ) to form the benzoxazole ring .
The reaction can be summarized as:
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies against bacterial strains demonstrate moderate to strong activity:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The nitro group’s redox activity may generate reactive oxygen species (ROS), disrupting microbial membranes.
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications (e.g., replacing chlorine with fluorine) are explored to enhance bioavailability .
Materials Science
Nitrobenzoxazoles exhibit nonlinear optical (NLO) properties due to charge-transfer transitions. Computational studies predict a hyperpolarizability () of , suggesting utility in photonic devices .
Comparison with Analogous Compounds
6-Nitro-1,3-benzoxazole
Lacking the chlorophenyl group, this analogue (CAS 17200-30-5) shows weaker antimicrobial activity (MIC: 64–128 µg/mL) but higher solubility in aqueous buffers .
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole
The bromine substituent enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.
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